REACTION_CXSMILES
|
S1CCS[CH:2]1[CH2:6][C:7]1[C:8]([Cl:14])=[N:9][CH:10]=[N:11][C:12]=1[Cl:13].C(#N)C.C(=O)([O-])[O-:19].[Ca+2]>[Hg](Cl)Cl.O>[Cl:14][C:8]1[C:7]([CH2:6][CH:2]=[O:19])=[C:12]([Cl:13])[N:11]=[CH:10][N:9]=1 |f:2.3|
|
Name
|
5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(SCC1)CC=1C(=NC=NC1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
catalyst
|
Smiles
|
[Hg](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were then further added
|
Type
|
CUSTOM
|
Details
|
After 6 hours of reaction
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
at the room temperature, suction filtration
|
Type
|
WASH
|
Details
|
The solid was washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
the combined filtrate was subjected to solvent removal
|
Type
|
ADDITION
|
Details
|
followed by the addition of 200 mL of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was then washed with an aqueous solution saturated with sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
subjected to solvent removal
|
Type
|
CUSTOM
|
Details
|
resulting in a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was then recrystallized in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
petroleum ether (1:1) in order to obtain a yellowish solid of 8.3 g with a yield of 87%
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1CC=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |